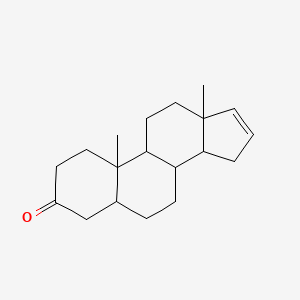
5alpha-Androstenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5alpha-Androstenone can be synthesized from androstadienone through the action of the enzyme 5α-reductase. This enzyme catalyzes the reduction of androstadienone to produce this compound . The synthetic route involves the following steps:
Reduction: Androstadienone is reduced by 5α-reductase to form this compound.
Purification: The product is then purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes. Microbial fermentation and enzymatic conversion are common methods used to produce this compound on a large scale. These methods offer high yield and purity, making them suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
5alpha-Androstenone undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of 5alpha-androstanedione.
Reduction: Reduction reactions can convert this compound into 3α-androstenol or 3β-androstenol.
Substitution: Substitution reactions can occur at the carbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Reaction Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity.
Major Products
Oxidation: 5alpha-androstanedione
Reduction: 3α-androstenol, 3β-androstenol
Substitution: Various derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
5alpha-Androstenone has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of steroidal compounds.
Biology: Studied for its role as a pheromone in animal behavior and communication.
Medicine: Investigated for its potential therapeutic applications in hormone-related disorders.
Industry: Used in the production of pheromone-based products for animal husbandry and pest control.
Mecanismo De Acción
5alpha-Androstenone exerts its effects through its interaction with specific olfactory receptors. In pigs, it binds to the OR7D4 receptor, which triggers a signaling cascade leading to the mating stance in female pigs . The molecular targets and pathways involved in this process include:
Olfactory Receptors: OR7D4 receptor
Signaling Pathways: Activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
Androstenedione: A delta-4 C19 steroid that serves as a precursor to testosterone and estrogens.
Androstenol: A pheromone with a musk-like odor, structurally similar to 5alpha-Androstenone.
Uniqueness
This compound is unique due to its specific role as a pheromone in pigs, influencing their mating behavior. Its distinct odor, which can be perceived differently by individuals, adds to its uniqueness .
Propiedades
IUPAC Name |
10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVMLYAGWXSTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(=O)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860220 |
Source


|
| Record name | Androst-16-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13394100.png)
![4-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13394111.png)
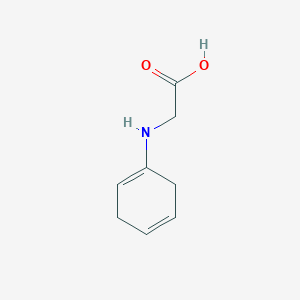
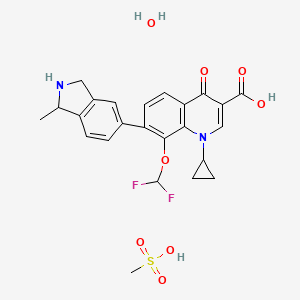
![1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13394121.png)
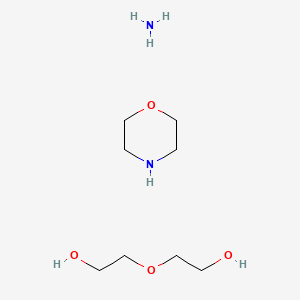
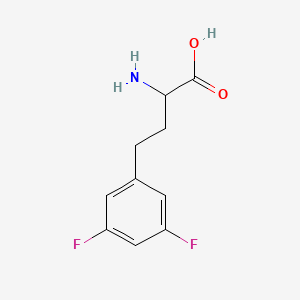
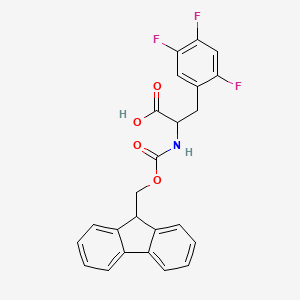
![2-Bromo-1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide](/img/structure/B13394149.png)
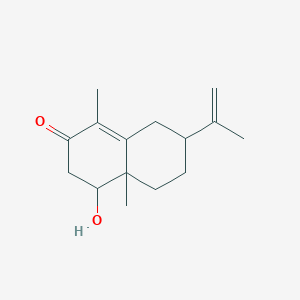

![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide;hydrochloride](/img/structure/B13394165.png)
![[5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B13394186.png)
![(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13394201.png)
